N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide
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Description
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide is a useful research compound. Its molecular formula is C25H31FN4O5 and its molecular weight is 486.544. The purity is usually 95%.
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Scientific Research Applications
Role in Orexin-1 Receptor Mechanisms
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide's relevance in scientific research can be seen in studies exploring its analogous compounds' effects on orexin-1 receptor mechanisms. For instance, Piccoli et al. (2012) investigated compounds targeting orexin receptors to modulate feeding, arousal, stress, and drug abuse behaviors, highlighting the therapeutic potential of selective orexin receptor antagonists in treating compulsive behaviors, such as binge eating. The study demonstrates how antagonism at orexin receptors can influence compulsive food consumption without affecting standard food intake, suggesting a significant role for orexin-1 receptor mechanisms in compulsive eating disorders (Piccoli et al., 2012).
Applications in Neurological Studies
Compounds structurally related to this compound have been utilized in neurological research, such as in the study by Kepe et al. (2006). This research used a selective serotonin 1A molecular imaging probe to quantify receptor densities in Alzheimer's disease patients, providing insights into the neurochemical alterations associated with cognitive impairments. The study underscores the utility of such compounds in developing diagnostic tools for neurodegenerative diseases (Kepe et al., 2006).
Alpha 1A/D-Adrenergic Receptor Blocking
Another facet of research on related compounds includes their potential in blocking alpha 1A/D-adrenergic receptors, as explored by Romeiro et al. (2011). This study identified LASSBio-772, a potent and selective antagonist with implications for treating conditions influenced by these receptors, showcasing the broad pharmacological applications of these molecules (Romeiro et al., 2011).
Implications for Dopamine Uptake Inhibition
The research into dopamine uptake inhibitors, such as GBR-12909, elucidates the relevance of structural analogs to this compound in addiction and neurological disorder treatments. Ironside et al. (2002) detailed the scale-up synthesis of GBR-12909, highlighting the chemical process optimization for producing dopamine uptake inhibitors that could serve as therapeutic agents for cocaine addiction and other dopaminergic dysfunctions (Ironside et al., 2002).
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O5/c1-33-14-2-9-27-24(31)25(32)28-16-21(18-3-8-22-23(15-18)35-17-34-22)30-12-10-29(11-13-30)20-6-4-19(26)5-7-20/h3-8,15,21H,2,9-14,16-17H2,1H3,(H,27,31)(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQNRMHOISOLQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.